

# The Biological Role of JAMM-Mediated Deubiquitination: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

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### **Abstract**

Deubiquitination, the enzymatic removal of ubiquitin, is a critical regulatory mechanism in a vast array of cellular processes. The JAB1/MPN/Mov34 (JAMM) family of deubiquitinases (DUBs) represents a unique class of metalloproteases that play pivotal roles in maintaining cellular homeostasis. Dysregulation of JAMM DUBs is increasingly implicated in the pathogenesis of numerous diseases, including cancer and inflammatory disorders, making them attractive targets for therapeutic intervention. This technical guide provides an in-depth exploration of the core biological functions of JAMM-mediated deubiquitination. It details their involvement in key signaling pathways, presents quantitative data on their activity, and offers comprehensive experimental protocols for their study. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this important class of enzymes.

## Introduction to JAMM Deubiquitinases

The ubiquitination system is a dynamic and reversible post-translational modification process that governs the fate and function of most proteins in eukaryotic cells. While ubiquitin ligases (E3s) are responsible for attaching ubiquitin to substrate proteins, deubiquitinases (DUBs) reverse this process. The human genome encodes approximately 100 DUBs, which are classified into several families based on their catalytic domains.[1] The JAMM (JAB1/MPN/Mov34 metalloenzyme) family is the only class of DUBs that are zinc-dependent metalloproteases, distinguishing them from the more numerous cysteine protease DUBs.[2][3]



Key members of the JAMM family include AMSH (Associated molecule with the SH3 domain of STAM), AMSH-LP (AMSH-like protein), BRCC36 (BRCA1/BRCA2-containing complex subunit 36), Rpn11 (Regulatory particle non-ATPase 11), and CSN5 (COP9 signalosome subunit 5).[4] These enzymes are integral components of large protein complexes that confer substrate specificity and regulate their catalytic activity. For instance, Rpn11 is a subunit of the 26S proteasome, while CSN5 is a component of the COP9 signalosome.[5][6] JAMM DUBs typically cleave isopeptide bonds at the C-terminus of ubiquitin, and many exhibit a preference for specific ubiquitin chain linkages, such as K63-linked chains, which are commonly associated with non-degradative signaling events like protein trafficking and kinase activation.[3][7]

The catalytic mechanism of JAMM DUBs involves a conserved JAMM motif that coordinates a zinc ion. This zinc ion, along with a conserved glutamate residue, activates a water molecule to nucleophilically attack the isopeptide bond between ubiquitin and the substrate protein.[8] The activity of many JAMM DUBs is regulated by their incorporation into larger protein complexes, which can allosterically activate the enzyme or recruit it to specific substrates.[8]

Given their central role in regulating protein stability and function, it is not surprising that JAMM DUBs are implicated in a wide range of cellular processes and diseases. Their involvement in DNA damage repair, endosomal sorting, immune signaling, and cell cycle control highlights their importance in maintaining cellular health.[3] Consequently, the development of specific inhibitors targeting JAMM DUBs is an active area of research with significant therapeutic potential.

# Data Presentation: Quantitative Analysis of JAMM DUB Activity

Quantitative analysis of enzyme kinetics and inhibitor potency is crucial for understanding the function and therapeutic potential of JAMM deubiquitinases. The following tables summarize available quantitative data for key human JAMM DUBs.

Table 1: Kinetic Parameters of JAMM Deubiquitinases



| Enzyme                     | Substrate                  | КМ (µМ)    | kcat (s-1)        | kcat/KM<br>(M-1s-1) | Organism         | Notes  |
|----------------------------|----------------------------|------------|-------------------|---------------------|------------------|--|
| Sst2<br>(AMSH<br>ortholog) | K63-linked<br>di-ubiquitin | 18.8 ± 8.4 | 1.5 ± 0.2         | 7.98 x 104          | S. pombe         | The kinetic parameters were determined using an in vitro deubiquitin ation assay with purified component s.[9]         |
| Rpn11                      | Ubiquitin-<br>like         | > 100      | ~0.005 -<br>0.012 | -                   | S.<br>cerevisiae | Rpn11 exhibits relatively low intrinsic activity, which is significantl y stimulated by the proteasom al ATPases. [10] |
| Human<br>AMSH              | K63-linked<br>di-ubiquitin | ~20        | -                 | -                   | Human            | The KM is comparabl e to the intracellular concentrati on of free ubiquitin,   |



|                 |                            |   |   |       | suggesting potential product inhibition.   |
|-----------------|----------------------------|---|---|-------|--|
| Human<br>BRCC36 | K63-linked<br>di-ubiquitin | - | - | Human | Kinetic data for the isolated human enzyme is not readily available in the literature. Its activity is tightly regulated within the BRISC and BRCA1-A complexes. |
| Human<br>CSN5   | Nedd8 Cullin               | - |   | Human | CSN5 primarily functions as a deneddylas e within the COP9 signalosom e complex. Its deubiquitin ating activity is less characteriz                              |







ed kinetically.

Note: Comprehensive kinetic data (KM and kcat) for many human JAMM DUBs are not readily available in the public literature, reflecting the complexity of their regulation within large protein complexes.

Table 2: Inhibitor Potency (IC50) against JAMM Deubiquitinases



| Inhibitor        | Target DUB        | IC50 (μM)        | Assay Type                    | Notes  |
|------------------|-------------------|------------------|-------------------------------|--|
| Capzimin         | Rpn11             | 0.34             | -                             | Shows selectivity over other JAMMs like AMSH (4.5 µM), BRCC36 (2.3 µM), and CSN5 (>30 µM). |
| CSN5i-3          | CSN5              | 0.0058           | TR-FRET                       | Highly potent and selective inhibitor of CSN5's deneddylase activity.                      |
| 8-TQ             | Rpn11             | -                | -                             | A non-selective JAMM inhibitor.  |
| O-phenanthroline | Rpn11             | 10 (EC50)        | -                             | A zinc chelator<br>that inhibits<br>JAMM DUB<br>activity.                                  |
| SHMT2α           | BRISC<br>(BRCC36) | Potent inhibitor | DUB-activity<br>assay         | An endogenous inhibitor of the BRISC complex.  |
| BC-1471          | STAMBP            | -                | In vitro DUB<br>assay         | Reported as a STAMBP inhibitor, though its in vitro activity has been debated.[13]         |
| UbVSP.1          | STAMBPJAMM        | 0.0084           | FRET-based di-<br>Ub cleavage | A potent ubiquitin variant inhibitor.  |



UbVSP.3 STAMBPJAMM 0.0098  $\begin{array}{c} \text{FRET-based di-} \\ \text{Ub cleavage} \end{array} \begin{array}{c} \text{A potent ubiquitin} \\ \text{variant inhibitor.} \\ \text{[13]} \end{array}$ 

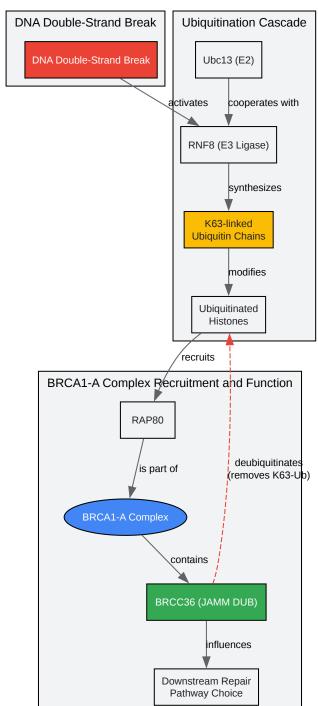
# Signaling Pathways Involving JAMM-Mediated Deubiquitination

JAMM deubiquitinases are critical regulators of numerous signaling pathways. Their ability to remove specific ubiquitin chain linkages from key signaling proteins allows them to fine-tune cellular responses to a variety of stimuli.

## **DNA Damage Response: The Role of BRCC36**

The DNA damage response (DDR) is a complex network of pathways that detect, signal, and repair DNA lesions. BRCC36, a K63-specific DUB, is a key component of the BRCA1-A complex, which is recruited to DNA double-strand breaks (DSBs).[14] The BRCA1-A complex recognizes K63-linked ubiquitin chains synthesized by the E3 ligase RNF8 at sites of DNA damage.[15] BRCC36-mediated deubiquitination of H2A and H2AX antagonizes the RNF8-dependent ubiquitination, thereby regulating the recruitment of downstream repair factors and influencing the choice between different DNA repair pathways.[15]





#### BRCC36 in the DNA Damage Response

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BRCC36 in the DNA Damage Response Pathway



## **TGF-**β Signaling Pathway

The Transforming Growth Factor- $\beta$  (TGF- $\beta$ ) signaling pathway plays a crucial role in cell growth, differentiation, and apoptosis.[16] The activity of this pathway is tightly regulated by ubiquitination. While not exclusively regulated by JAMM DUBs, deubiquitinases, in general, play a significant role. For example, USP9X can deubiquitinate and stabilize SMAD4, a central mediator of TGF- $\beta$  signaling.[2] Although direct regulation by a specific JAMM DUB on a core TGF- $\beta$  pathway component is less clearly defined, JAMM DUBs are known to interact with and regulate components of downstream or related pathways. For instance, AMSH and AMSH-LP have been implicated in regulating inhibitory SMADs in the related Bone Morphogenetic Protein (BMP) and TGF- $\beta$  responses.

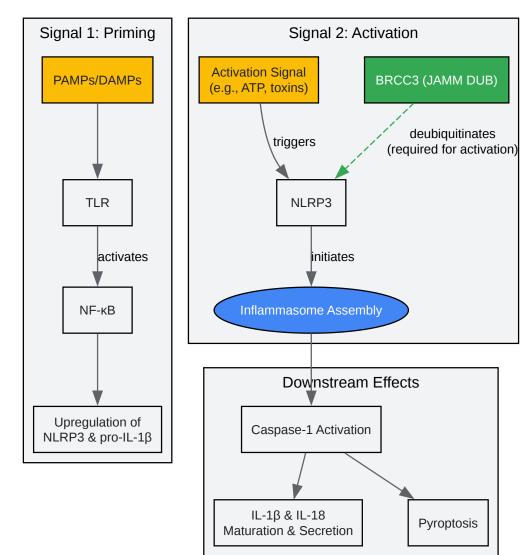


## Deubiquitination in TGF-β Signaling Extracellular TGF-β Ligand Cell Membrane Cytoplasm TGF-β Receptor II Ubiquitin recruits and phosphorylates DUB TGF-β Receptor I E3 Ligase (e.g., USP9X) deubiquitinates phosphorylates ubiquitinates (stabilizes) R-SMADs SMAD4 (SMAD2/3) **SMAD Complex** regulates Nucleus Target Gene

Expression



#### JAMM DUBs in NLRP3 Inflammasome Activation



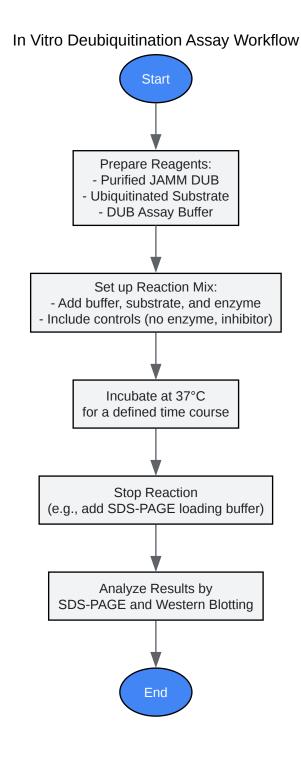


### CSN5 in NF-κB Signaling Extracellular TNF-α Cytoplasm **TNFR** COP9 Signalosome (CSN) activates contains IKK Complex CSN5 (JAMM DUB) regulates phosphorylates deubiquitination NF-κB (p50/p65) ΙκΒα ubiquitination and translocates and degradation activates **Nucleus**

Proteasome

Gene Transcription





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 To cite this document: BenchChem. [The Biological Role of JAMM-Mediated Deubiquitination: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7806181#biological-role-of-jamm-mediated-deubiquitination]

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